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molecular formula C14H13NO3 B3255380 Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate CAS No. 25437-93-8

Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate

Cat. No. B3255380
M. Wt: 243.26 g/mol
InChI Key: YILAMLOXBAAECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05783114

Procedure details

In a 500 ml round bottom flask with stirbar was place 4-fluorobenzoic acid ethyl ester (16.8 g, 100 mmol), 4-hydroxypyridine (14.26 g, 150 mmol), potassium carbonate (20.7 g, 150 mmol) and N-methylpyrrolidinone (75 ml). This mixture was gradually warmed to 140° C. and kept at this temperature for three hours after which time all the starting aryl fluoride was consumed. The mixture was cooled to room temperature and with stirring ice and water was added in porions to bring the volume up to 500 ml. The precipitated product was isolated by suction filtration, washed well with water and air dried. This directly isolated material was very pure and suitable for further use. Material recrystallized from toluene had Mp 178°-180°.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
14.26 g
Type
reactant
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8](F)=[CH:7][CH:6]=1)[CH3:2].[OH:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([N:17]2[CH:18]=[CH:19][C:14](=[O:13])[CH:15]=[CH:16]2)=[CH:7][CH:6]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)F)=O
Step Two
Name
Quantity
14.26 g
Type
reactant
Smiles
OC1=CC=NC=C1
Step Three
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml round bottom flask with stirbar was
CUSTOM
Type
CUSTOM
Details
after which time all the starting aryl fluoride was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature and with stirring ice and water
ADDITION
Type
ADDITION
Details
was added in porions
CUSTOM
Type
CUSTOM
Details
The precipitated product was isolated by suction filtration
WASH
Type
WASH
Details
washed well with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Material recrystallized from toluene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)OC(C1=CC=C(C=C1)N1C=CC(C=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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